molecular formula C29H30N2O8S B11045274 4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B11045274
M. Wt: 566.6 g/mol
InChI Key: YTUJAPFMSRFKIC-IMVLJIQESA-N
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Description

4-{2-[2-(2,5-DIMETHOXYPHENYL)-3-(4-ETHOXYBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(2,5-DIMETHOXYPHENYL)-3-(4-ETHOXYBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and sulfonamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups within the molecule can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(2,5-DIMETHOXYPHENYL)-3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE
  • 4-{2-[2-(2,5-DIMETHOXYPHENYL)-3-(4-METHOXYBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-{2-[2-(2,5-DIMETHOXYPHENYL)-3-(4-ETHOXYBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C29H30N2O8S

Molecular Weight

566.6 g/mol

IUPAC Name

4-[2-[(3E)-2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C29H30N2O8S/c1-4-39-20-9-7-19(8-10-20)27(32)25-26(23-17-21(37-2)11-14-24(23)38-3)31(29(34)28(25)33)16-15-18-5-12-22(13-6-18)40(30,35)36/h5-14,17,26,32H,4,15-16H2,1-3H3,(H2,30,35,36)/b27-25+

InChI Key

YTUJAPFMSRFKIC-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=CC(=C4)OC)OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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